molecular formula C12H8N2O3 B15052195 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15052195
M. Wt: 228.20 g/mol
InChI Key: BEQMEFJYIFFXFO-UHFFFAOYSA-N
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Description

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains a pyridine ring, a furan ring, and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions to form the furo[3,2-b]pyrrole core. The pyridine ring is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the pyridine, furan, or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its structural features allow for the design of analogs that may exhibit therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 3-(pyridin-4-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 4H-furo[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can also affect the compound’s ability to interact with biological targets, potentially leading to distinct biological activities compared to its analogs.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-pyridin-3-yl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-12(16)9-4-10-11(14-9)8(6-17-10)7-2-1-3-13-5-7/h1-6,14H,(H,15,16)

InChI Key

BEQMEFJYIFFXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=COC3=C2NC(=C3)C(=O)O

Origin of Product

United States

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